molecular formula C5H4ClIN2 B150797 2-Amino-5-chloro-3-iodopyridine CAS No. 211308-81-5

2-Amino-5-chloro-3-iodopyridine

Cat. No. B150797
M. Wt: 254.45 g/mol
InChI Key: DIONPYCYVWCDIG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-iodopyridine is a compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. While the specific compound 2-Amino-5-chloro-3-iodopyridine is not directly mentioned in the provided papers, related compounds and their properties and reactions can give insights into its characteristics.

Synthesis Analysis

The synthesis of related pyridine compounds involves various methods, including one-step syntheses and multi-step procedures. For instance, 2-chloro-4-aminopyridine was synthesized from 2-chloropyridine through a green synthesis process involving N-oxidation, nitration, and reduction in a one-pot method . Similarly, amino-functionalized 2,2'-bipyridines were prepared using substituted 2-chloro- and 2-bromopyridine building blocks coupled to diamino-functionalized compounds . These methods could potentially be adapted for the synthesis of 2-Amino-5-chloro-3-iodopyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often analyzed using various spectroscopic techniques. For example, the crystal structure of a cobalt(II) complex with 2-amino-4-methylpyridine was solved, revealing mononuclear units and crystallization in the orthorhombic system . Density functional theory (DFT) was used to analyze the molecular structure of 2-amino-5-chloro-3-nitropyridine, including calculations of HOMO-LUMO energies and other quantum chemical parameters . These analyses are crucial for understanding the electronic properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo various nucleophilic substitution reactions. For example, 2-chloro-3-cyanopyridines react with primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines . The chlorine atom in these compounds is readily replaced, which suggests that 2-Amino-5-chloro-3-iodopyridine could also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be deduced from their synthesis and molecular structure. The compounds often exhibit significant magnetic moments and characteristic FTIR and UV-Vis spectra . Theoretical studies provide additional insights into properties such as electron negativity, chemical potential, and non-linear optical behavior . For instance, 2-amino-5-chloro-3-nitropyridine has been studied for its NLO properties, indicating potential applications in materials science .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

2-Amino-5-chloro-3-iodopyridine is used in a copper-catalyzed selective C–N bond formation process. This process involves the amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine, providing excellent yields .

Detailed Description of the Methods of Application or Experimental Procedures

The selective amination is achieved under mild and economical conditions. The coupling reaction at the C-5 position could be achieved with amines, heterocycles, and amides .

Thorough Summary of the Results or Outcomes Obtained

The reaction with indole provided exclusively the N-aryl product and no traces of the C-aryl product were obtained . The amination reaction between 2-amino-5-iodopyridine and 2-hydroxy-5-iodopyridine provided comparable chemical yields .

2. Synthesis of Fluorinated Pyridines

Comprehensive and Detailed Summary of the Application

2-Amino-5-chloro-3-iodopyridine can be used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Detailed Description of the Methods of Application or Experimental Procedures

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Thorough Summary of the Results or Outcomes Obtained

Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

3. Synthesis of Herbicides and Insecticides

Comprehensive and Detailed Summary of the Application

2-Amino-5-chloro-3-iodopyridine can be used as a starting material for the synthesis of some herbicides and insecticides .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of synthesis are not detailed in the source, but it involves the use of 2-Amino-5-chloro-3-iodopyridine as a starting material .

Thorough Summary of the Results or Outcomes Obtained

The synthesized herbicides and insecticides can be used in agricultural applications .

4. Synthesis of Various Heterocyclic Cores

Comprehensive and Detailed Summary of the Application

2-Amino-5-chloro-3-iodopyridine could be used as a synthetic handle to prepare various heterocyclic cores, such as pyridopyrimidine, imidazopyridine, triazolopyridine and quinazoline . These cores are of great significance for modifying the biological function of various, already known, drug-like molecules .

Detailed Description of the Methods of Application or Experimental Procedures

The formation of C–N bonds has been of great interest as a method to introduce nitrogen and subsequently derivatize molecules .

Thorough Summary of the Results or Outcomes Obtained

The synthesized heterocyclic cores can be used to modify the biological function of various drug-like molecules .

5. Synthesis of (±)-Epibatidine

Comprehensive and Detailed Summary of the Application

2-Amino-5-chloro-3-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine . Epibatidine is a potent analgesic compound from the skin of the Epipedobates tricolor frog .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of synthesis are not detailed in the source, but it involves the use of 2-Amino-5-chloro-3-iodopyridine as a starting material .

Thorough Summary of the Results or Outcomes Obtained

The synthesized (±)-epibatidine can be used for research into new painkillers .

6. Synthesis of 2-Chloro-5-phenylpyridine

Comprehensive and Detailed Summary of the Application

2-Amino-5-chloro-3-iodopyridine can be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of synthesis are not detailed in the source, but it involves the use of 2-Amino-5-chloro-3-iodopyridine as a starting material .

Thorough Summary of the Results or Outcomes Obtained

The synthesized 2-Chloro-5-phenylpyridine can be used for further chemical reactions .

properties

IUPAC Name

5-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIONPYCYVWCDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454375
Record name 2-AMINO-5-CHLORO-3-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3-iodopyridine

CAS RN

211308-81-5
Record name 5-Chloro-3-iodo-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211308-81-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-5-CHLORO-3-IODOPYRIDINE
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Record name 2-Amino-5-chloro-3-iodopyridine
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Synthesis routes and methods I

Procedure details

Iodine (7.55 g; 29.73 mmol) was added to a mixture of 5-chloropyridin-2-amine (3.00 g; 22.87 mmol) and silver sulphate (9.36 g; 29.73 mmol) in ethanol (150 mL) and the mixture was stirred overnight at room temperature. The mixture was filtered over celite, washed with ethanol, and the filtrate concentrated under reduced pressure. The residue was dissolved in dichloromethane, and the solution was washed with a saturated aqueous solution of sodium thiosulphate. The organic layer was dried over magnesium sulphate, concentrated under reduced pressure and the crude material purified by flash chromatography on silica gel (eluent: 0 to 30% of ethyl acetate in heptane) to give 3.71 g (64%) of 5-chloro-3-iodopyridin-2-amine as a beige solid.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.36 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 5-chloro-pyridin-2-ylamine (51.4 g, 0.40 mol) in 2M sulfuric acid (700 mL) was treated portionwise with potassium iodate (43.7 g, 0.2 mol) and the mixture heated to 100° C. A solution of potassium iodide (36.5 g, 0.55 mol) in water (100 mL) was added dropwise over ca. 1 hour. The mixture was allowed to stir for a further 30 minutes then cooled to ambient temperature. The pH of the aqueous phase was adjusted to 8-9 and the mixture extracted with ethyl acetate (×3). The combined organic layer was washed with aqueous sodium thiosulfate solution, water and brine, dried (Na2SO4), filtered and evaporated to afford the title compound as a tan solid (86.3 g, 84%). LCMS (Method B): RT=3.76 min, M+H+=255/257. 1H NMR (400 MHz, CDCl3): 7.98 (d, J=2.3 Hz, 1H), 7.84 (d, J=2.3 Hz, 1H), 5.03 (s, 2H).
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods III

Procedure details

To a mixed solution of 2-amino-5-chloropyridine (2.6 g, 0.020 mol) in acetic acid/water (7.8 mL/1.8 mL) that cooled with ice bath, conc.sulfuric acid (0.26 mL, 4.9 mmol) was added dropwise, and then periodic acid (0.95 g, 4.2 mmol) and iodine (2.0 g, 8.0 mmol) were added. The reaction mixture was stirred at 80° C. for 6 h. Cooled to ambient temperature, the reaction mixture was poured into ice water, and neutralized by aqueous 5M sodium hydroxide solution. After removal of the precipitate by filtration, the filtrate was extracted with ethyl acetate. The organic layer was washed with saturated sodium thiosulfate solution, aqueous 1M sodium hydroxide solution and brine then dried over sodium sulfate and concentrated to afford 2-amino-5-chloro-3-iodopyridine as solid (4.4 g, y. 85%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 6.43 g of 5-chloropyridin-2-ylamine and 12.38 g of N-iodosuccinimide in 300 ml of glacial acetic acid is heated at around 55° C. for 6 hours. After returning to a temperature of approximately 20° C., the mixture is agitated for approximately 18 hours and then concentrated to dryness under reduced pressure (13 kPa). The residue is taken up with 400 ml of water; the pH of the suspension obtained is brought back to approximately 8 by adding a saturated aqueous sodium hydrogen carbonate solution. The precipitate is filter-dried, washed with water, and dried at 40° C. under reduced pressure (13 kPa) for approximately 3 hours. 12.35 g of 5-chloro-3-iodopyridin-2-ylamine are obtained in the form of a solid, the characteristics of which are as follows:
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Silver sulfate (3.40 g, 10.9 mmol) and 2-amino-5-chloropyridine (1 g, 7.8 mmol) was added to a solution of iodine (2.76 g, 10.9 mmol) in ethanol (50 ml) and the reaction mixture stiffed at rt for 72 h. The mixture was filtered, washed with methanol and the filtrate concentrated in vacuo. The residue was partitioned between saturated Na2S2O3 solution (50 ml) and DCM (2×50 ml). The combined organics were dried (MgSO4), concentrated in vacuo and purified by chromatography on silica gel eluting with DCM to give the title compound as a beige solid. δH (CDCl3): 4.95 (2H, br s), 7.84 (1H, d), 7.98 (1H, d).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloro-3-iodopyridine
Reactant of Route 2
2-Amino-5-chloro-3-iodopyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-5-chloro-3-iodopyridine
Reactant of Route 4
2-Amino-5-chloro-3-iodopyridine
Reactant of Route 5
2-Amino-5-chloro-3-iodopyridine
Reactant of Route 6
2-Amino-5-chloro-3-iodopyridine

Citations

For This Compound
5
Citations
TC Leboho, SF van Vuuren, JP Michael… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… The separated dichloromethane layer was removed under reduced pressure and the resulting solid was purified by silica gel chromatography to give 2-amino-5-chloro-3-iodopyridine 8 …
Number of citations: 43 pubs.rsc.org
MA Fernandes, DC Levendis, DH Reid - … Crystallographica Section E …, 2012 - scripts.iucr.org
… For the preparation of 2-amino-5-chloro-3-phenylethynylpyridine, (2), phenylacetylene (6.0 ml, 54.6 mmol) was added to a stirred mixture of 2-amino-5-chloro-3-iodopyridine (12.72 g, …
Number of citations: 9 scripts.iucr.org
Y Shen - 2019 - open.library.ubc.ca
… 2Amino-5-chloro-3-iodopyridine (2.5) was synthesized by substitution of 2-amino-5-chloropyridine with I2 under the presence of silver sulfate in a reasonable yield. The product shows …
Number of citations: 2 open.library.ubc.ca
T Lessing, H van Mark… - Chemistry–A European …, 2018 - Wiley Online Library
… Therefore, 2-amino-5-chloro-3-iodopyridine was first identified as a sufficiently reactive substrate for the alkynylation step. Although alkynylation and in situ desilylation to give 3-(buta-1,…
MJ Dias Pires, DL Poeira… - European Journal of …, 2015 - Wiley Online Library
… The unsymmetrical alkyne 87 was coupled with 2-amino-5-chloro-3-iodopyridine (86) in DMF at 100 C for 4 days in the presence of PdCl 2 (PPh 3 ) 2 and DABCO to give 88 in 58 % …

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